

Reproducibility of Ganfuborole Hydrochloride

Experimental Data: A Comparative Guide

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Compound of Interest

Compound Name: *Ganfuborole hydrochloride*

Cat. No.: *B607857*

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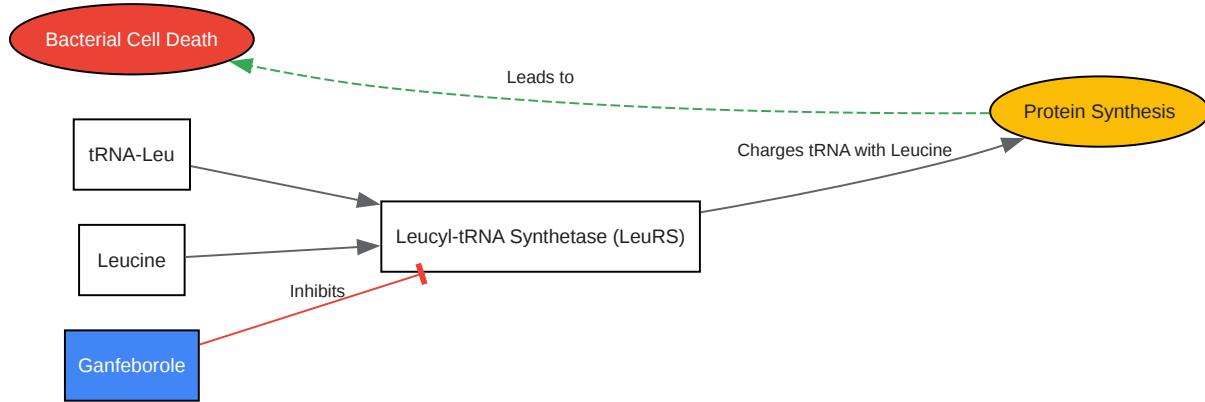
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Ganfuborole hydrochloride**'s performance with alternative tuberculosis (TB) treatments, supported by available experimental data. It is intended to serve as a resource for researchers and professionals in the field of drug development.

Ganfuborole (also known as GSK3036656) is an investigational antibiotic with potent activity against *Mycobacterium tuberculosis* (Mtb).^[1] It belongs to the benzoxaborole class of compounds and exhibits a novel mechanism of action, making it a promising candidate for the treatment of drug-susceptible and potentially drug-resistant tuberculosis.^[2]

Mechanism of Action

Ganfuborole functions by selectively inhibiting the *Mycobacterium tuberculosis* leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.^{[1][3][4]} By binding to LeuRS, Ganfuborole prevents the attachment of leucine to its corresponding tRNA, thereby halting the production of proteins necessary for the bacterium's survival and replication.^[3] This targeted action is highly specific to the bacterial enzyme, with significantly lower inhibition of human cytoplasmic and mitochondrial LeuRS, suggesting a favorable safety profile.^{[5][6]}

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Mechanism of Ganfuborole Action

Comparative Performance Data

The following tables summarize the quantitative experimental data for **Ganfuborole hydrochloride** and compare it with the standard of care and other novel anti-tuberculosis agents. It is important to note that direct head-to-head comparative trial data for Ganfuborole against all listed alternatives are not available; therefore, the data presented for alternatives are from separate studies.

Table 1: Quantitative Experimental Data for **Ganfuborole Hydrochloride**

Parameter	Value	Reference(s)
Mechanism of Action	Inhibition of Mtb leucyl-tRNA synthetase (LeuRS)	[1][3][4]
In Vitro Activity		
IC50 (Mtb LeuRS)	0.20 μ M - 0.216 μ M	[5][6][7][8]
MIC (Mtb H37Rv)	0.08 μ M - < 0.1 μ M	[5][6][8]
MIC90 (TB clinical isolates)	0.1 μ M	[8]
In Vivo Activity (Murine Models)		
Efficacy	Bactericidal at 0.5 mg/kg	[8]
Combination Therapy	Reduces relapse with Bedaquiline and Pretomanid	[8]
In Vivo Activity (Marmoset Model)		
Bacterial Burden Reduction	2.6-2.7 log ₁₀ CFU/lung lesion decrease (0.5-2 mg/kg/day for 8 weeks)	[9]
Phase 1 Clinical Trial (Healthy Volunteers)		
Doses	Single (5, 15, 25 mg QD), Repeat (5, 15 mg QD for 14 days)	[9]
Outcome	Well tolerated, no relevant adverse events	[9]
Phase 2a Clinical Trial (NCT03557281)		
Doses	1, 5, 15, 30 mg once daily for 14 days	[10][11]

Efficacy	Numerical reductions in daily sputum CFU at 5, 15, and 30 mg doses	[10][11]
Safety	Adverse event rates comparable to standard of care; all Grade 1 or 2	[10][11]

Table 2: Comparison with Alternative Tuberculosis Treatments

Drug/Regimen	Mechanism of Action	Key Efficacy Data	Common Adverse Events	Reference(s)
Ganfekorole	LeuRS inhibitor	Early bactericidal activity in Phase 2a trial	Favorable safety profile in early trials	[10][11]
Rifafour e-275 (Standard of Care)	Combination of Rifampicin, Isoniazid, Pyrazinamide, Ethambutol	Standard approved treatment for drug-sensitive TB	Hepatotoxicity, rash, nausea, visual disturbances	[12][13][14]
Bedaquiline	ATP synthase inhibitor	Improves cure rates in multidrug-resistant TB (MDR-TB)	QT prolongation, nausea, joint pain, headache	[2][3][15][16]
Pretomanid	Nitroimidazole; inhibits mycolic acid synthesis	Part of BPaL/BPaLM regimens for highly drug-resistant TB	Peripheral neuropathy, nausea, anemia	[5][15][17][18][19]
Delamanid	Inhibits mycolic acid synthesis	Improves sputum culture conversion in MDR-TB	QT prolongation, nausea, dizziness	[15][20][21][22][23]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental data. Below are protocols for key experiments cited in the evaluation of Ganfekorole and other anti-tubercular agents.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound against *M. tuberculosis* is typically determined using the broth microdilution or agar dilution method.

Broth Microdilution Method (based on Resazurin Microtiter Assay - REMA):

- Preparation of Inoculum: *M. tuberculosis* (e.g., H37Rv strain) is grown in Middlebrook 7H9 broth supplemented with OADC to mid-log phase. The bacterial suspension is then diluted to a final concentration of approximately 5×10^5 CFU/mL.[24][25]
- Plate Setup: A 96-well microtiter plate is used. The test compound (Ganfeborole) is serially diluted (2-fold) in 7H9 broth across the wells.[25]
- Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells (no drug and no bacteria) are included.[25]
- Incubation: The plate is incubated at 37°C for 7-10 days.[24]
- Reading Results: A resazurin solution is added to each well, and the plate is incubated for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.[24]

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This assay measures the ability of a compound to inhibit the aminoacylation activity of LeuRS.

- Reaction Mixture: The assay is typically performed in a reaction buffer containing recombinant Mtb LeuRS, ATP, radiolabeled [3H]-Leucine, and purified tRNA-Leu.
- Initiation: The reaction is initiated by the addition of the enzyme or tRNA.
- Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
- Termination and Precipitation: The reaction is stopped, and the [3H]-Leucyl-tRNA is precipitated using an acid (e.g., trichloroacetic acid) and collected on a filter.

- Quantification: The radioactivity on the filter is measured using a scintillation counter. The IC₅₀ value is calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%.

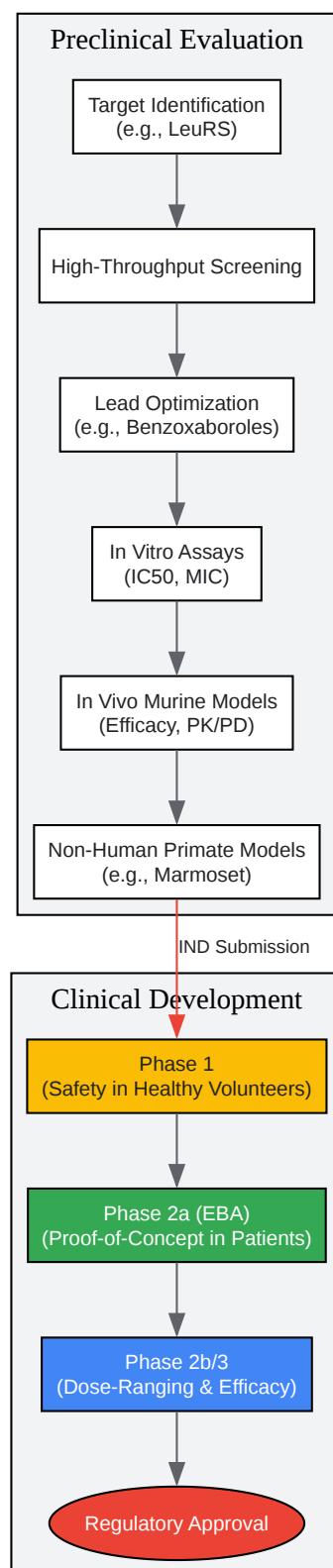
Sputum Colony Forming Unit (CFU) Count for Early Bactericidal Activity (EBA)

EBA studies are crucial for evaluating the early efficacy of new anti-TB drugs in patients.

- Sputum Collection: Patients provide sputum samples, typically collected overnight, at baseline and at various time points during the initial 14 days of treatment.[4][26]
- Sputum Processing: The sputum is homogenized and decontaminated to kill non-mycobacterial organisms.
- Serial Dilution and Plating: The processed sputum is serially diluted and plated on selective agar medium (e.g., Middlebrook 7H11).[26]
- Incubation: The plates are incubated at 37°C for 3-6 weeks.[26]
- CFU Counting: The number of colonies on the plates is counted, and the CFU per milliliter of sputum is calculated. The change in log₁₀ CFU/mL over time reflects the bactericidal activity of the treatment.[26]

Experimental Workflow

The following diagram illustrates a generalized workflow for the preclinical and early clinical evaluation of a novel anti-tubercular agent like Ganfeborole.

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Anti-TB Drug Development Workflow

Conclusion

The available experimental data for **Ganfeborole hydrochloride** demonstrate a promising profile for a novel anti-tuberculosis agent. Its unique mechanism of action, potent in vitro and in vivo activity, and favorable early-phase clinical trial results position it as a valuable candidate for further development. The reproducibility of the cited experimental data relies on the adherence to standardized and well-documented protocols, such as those outlined in this guide.

For a comprehensive assessment of Ganfeborole's clinical utility, further data from larger, later-phase clinical trials are necessary. These trials should ideally include direct comparisons with the current standard of care and other novel regimens to clearly define its role in the evolving landscape of tuberculosis treatment. The scientific community awaits the publication of more detailed results from ongoing and future studies to fully evaluate the potential of Ganfeborole in the global fight against tuberculosis.

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